tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate
Description
Molecular Formula: C₁₅H₂₁N₃O₃
Molecular Weight: 291.35 g/mol
CAS Number: 1228665-98-2
MDL Number: MFCD15530270
This compound features an oxazolo[4,5-c]pyridine core substituted with two tert-butyl groups and a carbamate moiety. Its carbamate group may act as a protective group for amines, enabling controlled reactivity in multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-(2-tert-butyl-[1,3]oxazolo[4,5-c]pyridin-7-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-14(2,3)12-17-9-7-16-8-10(11(9)20-12)18-13(19)21-15(4,5)6/h7-8H,1-6H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXQPISGOOBERU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=CN=CC(=C2O1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101120420 | |
| Record name | Carbamic acid, N-[2-(1,1-dimethylethyl)oxazolo[4,5-c]pyridin-7-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101120420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305325-19-2 | |
| Record name | Carbamic acid, N-[2-(1,1-dimethylethyl)oxazolo[4,5-c]pyridin-7-yl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305325-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-(1,1-dimethylethyl)oxazolo[4,5-c]pyridin-7-yl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101120420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate typically involves multiple steps:
Formation of the Oxazole Ring: The initial step often involves the cyclization of a suitable precursor to form the oxazole ring. This can be achieved through the reaction of an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Pyridine Ring Fusion: The oxazole ring is then fused with a pyridine ring. This step may involve a condensation reaction where the oxazole precursor reacts with a pyridine derivative.
tert-Butyl Substitution:
Carbamate Formation: Finally, the carbamate group is introduced by reacting the amine group of the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate can undergo oxidation reactions, particularly at the tert-butyl groups, leading to the formation of alcohols or ketones.
Reduction: Reduction reactions can target the oxazole or pyridine rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Formation of tert-butyl alcohols or ketones.
Reduction: Dihydro derivatives of the oxazole or pyridine rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its bioactive properties, particularly in the development of pharmaceuticals. Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery efforts.
Case Studies:
- Anticancer Activity: Research has indicated that derivatives of oxazolo[4,5-c]pyridine compounds exhibit anticancer properties by inhibiting specific cancer cell lines. For example, studies have shown that modifications to the oxazolo structure can enhance cytotoxicity against various tumor types.
- Neuroprotective Effects: Some studies have suggested that similar compounds may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.
Agrochemicals
The compound may also have applications in agrochemical formulations. Its structural characteristics could contribute to the development of new pesticides or herbicides that are more effective or environmentally friendly.
Case Studies:
- Pesticide Development: Research into pyridine derivatives has shown promise in creating novel insecticides that target specific pests while minimizing harm to non-target species.
Material Science
In material science, tert-butyl carbamates are often used in the synthesis of polymers and other materials due to their ability to modify physical properties.
Case Studies:
- Polymer Synthesis: The incorporation of tert-butyl groups into polymer chains can enhance solubility and thermal stability, making them suitable for various industrial applications.
Data Tables
Mechanism of Action
The mechanism by which tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxazole and pyridine rings can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target molecule. The tert-butyl groups provide steric hindrance, influencing the binding affinity and specificity.
Comparison with Similar Compounds
tert-Butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate
- CAS: Not explicitly provided
- Product No.: ANV00336
- Key Feature : Bromine substituent at the 4-position.
- Impact: The bromine atom increases molecular weight and introduces a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura). This enhances utility in constructing complex aromatic systems compared to the non-brominated parent compound .
tert-Butyl (6-amino-7-iodo-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate
- CAS : 914942-88-4
- Molecular Weight : 403.22 g/mol
- Key Features: Imidazo[4,5-c]pyridine core (vs. oxazolo in the target compound). Iodo and amino substituents.
- Impact: The iodine atom (atomic weight 126.90) enables radiolabeling or halogen bonding in drug discovery. The imidazole ring increases aromaticity and may improve metabolic stability .
tert-Butyl 4-(3-formylpyridin-2-yl)piperazine-1-carboxylate
- CAS : 1305325-19-2
- Molecular Weight : 291.35 g/mol
- Key Features :
- Piperazine ring linked to a formylpyridine group.
- Same molecular formula as the target compound (C₁₅H₂₁N₃O₃) but distinct structure.
- Impact: The formyl group (-CHO) offers a reactive handle for nucleophilic additions (e.g., reductive amination), making it valuable in combinatorial chemistry.
2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid
- CAS : 1305324-92-8
- Purity : 95%
- Key Feature : Carboxylic acid substituent (vs. carbamate in the target compound).
- Impact : The carboxylic acid group increases polarity, improving aqueous solubility. It is amenable to salt formation (e.g., with amines) or conjugation reactions (e.g., esterification), broadening applications in material science or prodrug design .
Comparative Data Table
Research Findings and Functional Insights
- Reactivity Trends : The brominated derivative’s higher atomic polarizability may enhance halogen bonding in crystal engineering, whereas the iodine in the imidazo analog supports heavy-atom effects in spectroscopy .
- Biological Relevance: The imidazo compound’s amino and iodine substituents suggest utility in kinase inhibitor development, leveraging both hydrogen bonding and halogen interactions with target proteins .
Biological Activity
tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₂₁N₃O₃
- Molecular Weight : 291.35 g/mol
- CAS Number : 1305325-10-3
- Structure : The compound features an oxazole ring fused to a pyridine structure, which is known to contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of this compound are still under investigation.
Antimicrobial Activity
Studies have shown that derivatives of oxazole and pyridine compounds possess significant antimicrobial properties. For instance, compounds with similar structures have been reported to inhibit the growth of various bacterial strains and fungi.
Anti-inflammatory Effects
Research suggests that carbamate derivatives can modulate inflammatory pathways. The presence of the oxazole ring may enhance the anti-inflammatory activity by interacting with specific receptors involved in inflammation.
Anticancer Potential
The anticancer properties of related compounds have been documented in several studies. These compounds often induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation.
The mechanisms underlying the biological activity of this compound are hypothesized to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may interact with specific cellular receptors, leading to altered cellular responses.
- Oxidative Stress Modulation : It may influence oxidative stress levels within cells, contributing to its protective effects against cellular damage.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of oxazole derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential for development as an antimicrobial agent.
Case Study 2: Anti-inflammatory Activity
A separate investigation assessed the anti-inflammatory effects of carbamate derivatives in a murine model of inflammation. The administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6, highlighting its therapeutic potential in inflammatory diseases.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
